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Compound of Interest

Compound Name: Tfax 594,SE

Cat. No.: B11927528 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemistry, properties, and applications of

TFAX 594, SE, a red fluorescent, amine-reactive dye. Detailed experimental protocols and data

are presented to facilitate its effective use in bioconjugation for research and drug

development.

Core Chemistry of TFAX 594, SE
TFAX 594, SE (Succinimidyl Ester) is a member of the succinimidyl ester family of fluorescent

dyes. The core of its utility lies in the N-hydroxysuccinimide (NHS) ester functional group. This

group is highly reactive towards primary amines, such as the ε-amino group of lysine residues

found on the surface of proteins and antibodies.[1][2]

The reaction, known as acylation, proceeds readily under mild basic conditions (pH 7-9) and

results in the formation of a stable, covalent amide bond between the dye and the target

biomolecule.[3][4] This robust linkage is crucial for the creation of fluorescently labeled

conjugates that can withstand various experimental conditions. One of the key advantages of

NHS esters is their relative stability in aqueous solutions compared to other highly reactive

compounds, allowing for controlled and efficient labeling.[5] However, it is important to note that

NHS esters are susceptible to hydrolysis, a competing reaction that can reduce labeling

efficiency. Therefore, careful control of pH and reaction time is essential for optimal

conjugation.
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Below is a diagram illustrating the reaction mechanism:

Reaction of TFAX 594, SE with a Primary Amine
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(Succinimidyl Ester)

TFAX 594-Protein Conjugate
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+
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N-hydroxysuccinimide
(Byproduct)

Click to download full resolution via product page

Reaction of TFAX 594, SE with a Primary Amine

Properties of TFAX 594, SE
TFAX 594, SE is a bright and photostable red fluorescent dye. A significant advantage of this

dye is its insensitivity to pH over a wide range (pH 4-10), ensuring consistent fluorescence in

various biological buffers.

Spectral and Physicochemical Properties
The key spectral and physical characteristics of TFAX 594, SE are summarized in the table

below.
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Property Value Reference

Excitation Maximum (λabs) ~590 nm

Emission Maximum (λem) ~617 nm

Molar Extinction Coefficient (ε) 92,000 M-1cm-1

Quantum Yield (Φ) 0.66

Molecular Weight (M.Wt) 819.85 g/mol

Formula C39H37N3O13S2

Reactive Group NHS ester

Reactivity Primary amines

Solubility Soluble in DMSO

Experimental Protocols
The following sections provide detailed methodologies for the conjugation of TFAX 594, SE to

proteins and antibodies, followed by purification and characterization of the resulting conjugate.

Protein and Antibody Labeling with TFAX 594, SE
This protocol is a general guideline for labeling proteins and antibodies. Optimal conditions

may vary depending on the specific biomolecule.

Materials:

Protein or antibody to be labeled (in an amine-free buffer like PBS)

TFAX 594, SE

Anhydrous dimethyl sulfoxide (DMSO)

1 M Sodium bicarbonate buffer, pH 8.3

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
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Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5)

Purification column (e.g., Sephadex G-25) or spin desalting column

Procedure:

Prepare the Protein Solution:

Dissolve the protein or antibody in the reaction buffer at a concentration of 2-10 mg/mL.

Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with

the labeling reaction.

Prepare the TFAX 594, SE Stock Solution:

Allow the vial of TFAX 594, SE to warm to room temperature before opening to prevent

moisture condensation.

Prepare a 10 mg/mL stock solution of TFAX 594, SE in anhydrous DMSO. This should be

done immediately before use as NHS esters are moisture-sensitive.

Perform the Conjugation Reaction:

Slowly add the calculated amount of TFAX 594, SE stock solution to the protein solution

while gently stirring or vortexing. A common starting molar ratio of dye to protein is 10:1 to

20:1.

Incubate the reaction mixture for 1 hour at room temperature, protected from light.

Quench the Reaction:

Add the quenching solution to the reaction mixture to stop the reaction by consuming any

unreacted TFAX 594, SE.

Incubate for an additional 30 minutes at room temperature.

Purification of the Labeled Conjugate
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It is crucial to remove any unconjugated TFAX 594, SE from the labeled protein to prevent

background fluorescence.

Procedure using a Spin Desalting Column:

Equilibrate the spin desalting column with the desired storage buffer (e.g., PBS).

Load the quenched reaction mixture onto the center of the resin bed.

Centrifuge the column according to the manufacturer's instructions.

The purified, labeled protein will be collected in the eluate.

Characterization of the Conjugate
After purification, it is important to determine the degree of labeling (DOL), which is the average

number of dye molecules conjugated to each protein molecule.

Procedure:

Measure the absorbance of the conjugate solution at 280 nm (A280) and at the excitation

maximum of TFAX 594 (~590 nm, A590).

Calculate the protein concentration using the following formula:

Protein Concentration (M) = [A280 - (A590 x CF)] / εprotein

Where CF is the correction factor for the dye's absorbance at 280 nm (typically around

0.1-0.3 for similar dyes) and εprotein is the molar extinction coefficient of the protein at

280 nm.

Calculate the Degree of Labeling (DOL) using the following formula:

DOL = A590 / (εdye x Protein Concentration (M))

Where εdye is the molar extinction coefficient of TFAX 594, SE (92,000 M-1cm-1).

Experimental Workflow
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The following diagram illustrates a typical workflow for labeling a protein with TFAX 594, SE,

from initial preparation to final characterization.

Protein Labeling Workflow with TFAX 594, SE

Preparation

Reaction

Purification

Characterization

Prepare Protein Solution
(Amine-free buffer, pH 8.3-8.5)

Conjugation Reaction
(1 hr, RT, dark)

Prepare TFAX 594, SE
Stock Solution (DMSO)

Quench Reaction
(e.g., Tris or Hydroxylamine)

Purify Conjugate
(e.g., Spin Desalting Column)

Measure Absorbance
(280 nm & 590 nm)

Calculate Degree of Labeling (DOL)

Store Conjugate
(4°C or -20°C, protected from light)
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Protein Labeling Workflow with TFAX 594, SE

Applications
Due to its bright red fluorescence and stable protein conjugates, TFAX 594, SE is suitable for a

variety of applications, including:

Flow Cytometry: For the identification and sorting of cells based on the presence of specific

surface markers labeled with TFAX 594.

Fluorescence Microscopy: Including 2-photon excitation microscopy and super-resolution

techniques like dSTORM, for high-resolution imaging of cellular structures and processes.

Immunofluorescence Assays: For the detection and localization of antigens in cells and

tissues.

Protein Labeling for Tracking and Quantification: To study protein dynamics, localization, and

interactions within living cells.

Conclusion
TFAX 594, SE is a versatile and robust fluorescent dye for the labeling of proteins and other

biomolecules containing primary amines. Its favorable spectral properties, pH insensitivity, and

the stability of the resulting conjugates make it a valuable tool for a wide range of applications

in biological research and drug development. By following the detailed protocols and

understanding the underlying chemistry presented in this guide, researchers can effectively

utilize TFAX 594, SE to generate high-quality fluorescent probes for their specific experimental

needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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